5-Hydroxy-6-quinolinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-2-1-5-11-8(6)4-3-7(9)10(13)14/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFQHHKZFOCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Design for 5 Hydroxy 6 Quinolinecarboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes to the Quinolinecarboxylic Acid Core
The construction of the quinoline (B57606) ring system has been historically achieved through several robust and versatile name reactions. These methods, developed over a century ago, remain fundamental in organic synthesis and have been adapted to produce a wide array of substituted quinolines.
The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core. wikipedia.org
To synthesize a target like 5-Hydroxy-6-quinolinecarboxylic acid, a appropriately substituted aniline, such as 3-hydroxy-4-amino-benzoic acid, would be required as the starting material. The reaction is particularly effective for anilines bearing meta-positioned electron-donating groups. wikipedia.org
Modifications to the classical approach often focus on improving the harsh conditions of the thermal cyclization step, which typically requires temperatures exceeding 250°C. mdpi.com Microwave-assisted synthesis has emerged as a significant advancement, dramatically reducing reaction times and often improving yields by providing efficient and uniform heating. ablelab.euresearchgate.net This technique allows for rapid optimization of reaction conditions, such as temperature and time, to maximize product formation while minimizing degradation. ablelab.eu
| Entry | Heating Method | Temperature (°C) | Time | Yield of Quinoline (4) | Reference |
|---|---|---|---|---|---|
| 1 | Microwave | 250 | 10 min | 1% | ablelab.eu |
| 2 | Microwave | 300 | 10 min | 37% | ablelab.eu |
| 3 | Microwave | 250 | 30 min | 16% | ablelab.eu |
| 4 | Microwave | 300 | 30 min | 28% | ablelab.eu |
| 5 | Microwave | 300 | 5 min | 47% | ablelab.eu |
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org The synthesis involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The base, typically potassium hydroxide, first hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgui.ac.id
The utility of this reaction has been demonstrated in the synthesis of various biologically significant molecules. researchgate.net However, a key limitation is the requirement for base-stable functional groups on the isatin starting material. acs.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Isatin | Acetophenone | Potassium Hydroxide | Ethanol (B145695)/Water | Reflux, 24h | 2-phenylquinoline-4-carboxylic acid | ui.ac.id |
| Isatin | Acetone | Potassium Hydroxide | Ethanol/Water | Reflux, 24h | 2-methylquinoline-4-carboxylic acid | ui.ac.id |
| N-acyl isatin | - | Base | - | - | 2-hydroxy-quinoline-4-carboxylic acid | wikipedia.org |
The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org This method is advantageous as it allows for a wide variety of substituents on the aniline starting material. nih.gov The reaction mechanism is thought to proceed either through an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org
A well-known variant is the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, typically catalyzed by a Brønsted or Lewis acid. wikipedia.orgsynarchive.comslideshare.net This reaction has been a valuable method for constructing the quinoline system for over a century. acs.org Recent modifications have focused on developing hydrogen-transfer versions of the Doebner reaction, which can improve yields, especially for anilines bearing electron-withdrawing groups, and can be scaled for large-scale synthesis of bioactive molecules. acs.orgnih.gov
| Reaction Type | Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Doebner | Aniline, Aldehyde, Pyruvic Acid | Acid (e.g., p-TSA) | Three-component synthesis of quinoline-4-carboxylic acids. | wikipedia.orgnih.gov |
| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis acids (e.g., SnCl₄) or Brønsted acids (e.g., HCl) | Forms substituted quinolines. | wikipedia.orgsynarchive.com |
| Doebner (Hydrogen-Transfer) | Aniline, Aldehyde, Pyruvic Acid | BF₃·THF | Improved yields for electron-deficient anilines. | acs.orgnih.gov |
The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) through the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction proceeds in two main stages: first, the formation of a β-aminoacrylate at lower temperatures (the kinetic product), followed by a high-temperature (approx. 250°C) electrocyclic ring-closing reaction to form the quinoline ring. wikipedia.orgsynarchive.com
The high temperatures required for the cyclization step are a significant challenge, often necessitating the use of high-boiling point solvents. nih.govnih.gov Research has shown that the reaction yield generally improves with solvents that have higher boiling points. nih.gov While this reaction directly yields a 4-hydroxyquinoline, the carboxylic acid functionality would need to be present on one of the starting materials, for instance, by using a substituted aniline like 4-aminosalicylic acid, to ultimately form a hydroxy quinolinecarboxylic acid.
| Solvent | Boiling Point (°C) | Reaction Yield | Reference |
|---|---|---|---|
| Dodecane | 216 | Improved yield with higher boiling point | nih.gov |
| 1,2,4-Trichlorobenzene | 214 | Useful alternative solvent | nih.gov |
| 2-Nitrotoluene | 222 | Useful alternative solvent | nih.gov |
| General Observation | >250 | Best yields obtained | nih.gov |
One-Pot and Multi-Component Approaches in Quinolinecarboxylic Acid Synthesis
Modern synthetic chemistry emphasizes efficiency, waste reduction, and operational simplicity. One-pot and multi-component reactions (MCRs) are powerful strategies that align with these goals by combining multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. tandfonline.com
The Doebner reaction is a classic example of a three-component reaction used for synthesizing quinoline-4-carboxylic acids. nih.govresearchgate.net Recent advancements have focused on optimizing this process. For instance, a modified Doebner hydrogen transfer strategy has been developed as an eco-friendly and efficient one-pot MCR to produce 4-quinoline carboxylic acids from an aryl aldehyde, an amine, and a pyruvate. tandfonline.comresearchgate.net This approach offers significant advantages, including mild reaction conditions, high conversion rates, a broad substrate scope, and shorter reaction times. researchgate.nettandfonline.com Catalysts such as ytterbium perfluorooctanoate have been shown to be effective in promoting the Doebner reaction in water, highlighting the potential for environmentally benign one-pot syntheses. researchgate.net These MCRs are attractive for their cost-effectiveness, high atom economy, and ability to rapidly generate molecular diversity. tandfonline.com
Green Chemistry Principles and Sustainable Synthetic Technologies
The synthesis of quinolines, while historically effective, has often relied on methods involving harsh conditions, hazardous reagents, and significant waste generation. nih.gov Green chemistry offers a framework to address these issues by promoting the design of chemical processes that are environmentally benign. ijpsjournal.com
Key green approaches in quinoline synthesis include:
Use of Greener Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids. tandfonline.comresearchgate.net Water, in particular, has been used as a solvent for one-pot Doebner reactions to synthesize quinoline-4-carboxylic acids. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, reduce energy consumption, and often improve yields compared to conventional heating. nih.govtandfonline.com Microwave-assisted synthesis has been successfully applied to the Skraup and Gould-Jacobs reactions. researchgate.nettandfonline.com
Benign Catalysts: Employing non-toxic and reusable catalysts to replace hazardous reagents. Catalysts like p-toluenesulfonic acid (p-TSA) and various metal complexes have been used in greener MCRs for quinoline synthesis. researchgate.netresearchgate.net
One-Pot/Multi-Component Reactions: As discussed previously, these strategies inherently align with green chemistry principles by reducing solvent use, waste, and energy consumption associated with multiple workup and purification steps. researchgate.netnih.gov
These sustainable methodologies not only minimize the environmental impact of chemical synthesis but also often lead to more efficient and economical processes for producing valuable compounds like this compound. nih.govijpsjournal.com
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govfrontiersin.org This technology is particularly advantageous in the synthesis of heterocyclic compounds like quinolines. The rapid heating and ability to achieve high temperatures in sealed vessels can significantly reduce reaction times, often from hours to minutes. nih.gov
For the synthesis of quinolinecarboxylic acid derivatives, microwave irradiation has been effectively employed in multicomponent reactions. For instance, the Doebner reaction, a classic method for preparing quinoline-4-carboxylic acids, has been adapted to microwave conditions. acs.org A series of 2-styrylquinoline-4-carboxylic acids were prepared from quinaldic acid and various arylbenzaldehydes using trifluoroacetic acid (TFA) as a catalyst under microwave irradiation, resulting in short reaction times and good yields. nih.gov
While direct microwave-assisted synthesis of this compound is not extensively documented, the principles are applicable. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a key route to quinolines and can be significantly enhanced by microwave heating. nih.govnih.govenamine.net For a hydroxylated analog, this would likely involve starting materials such as 2-amino-4-hydroxybenzaldehyde (B13019145) and a suitable dicarbonyl compound. A Nafion-mediated Friedländer synthesis of quinolines in ethanol under microwave conditions has been reported, highlighting a green chemistry approach. mdpi.com
The following table summarizes representative examples of microwave-assisted synthesis of quinoline derivatives, illustrating the potential for application to this compound.
| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |
| Quinaldic acid, Arylbenzaldehydes | TFA, Microwave | 2-Styrylquinoline-4-carboxylic acids | Short | Good | nih.gov |
| 2-Aminoaryl ketones, α-Methylene carbonyls | Nafion, Ethanol, Microwave | Substituted quinolines | Not specified | Not specified | mdpi.com |
| Arylamine, Arylaldehydes, Methyl propiolate | Fe3O4-TDSN-Bi(III), Microwave (80°C) | Substituted quinolines | Not specified | 85-97% | nih.gov |
| Resorcinol, Aromatic aldehydes, Ammonium acetate, Acetoacetanilide | Microwave (100W, 110°C) | 1,4-Dihydroquinolines | 8-10 min | 88-96% | nih.gov |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a primary goal of green chemistry, as it reduces waste, cost, and the environmental impact associated with volatile organic compounds. ijpsjournal.com Several classical quinoline syntheses have been successfully adapted to solvent-free protocols, often with the aid of solid-supported catalysts or by simply heating the neat reactants.
The Friedländer synthesis, for example, can be conducted under solvent-free conditions using various catalysts. These reactions often proceed with high efficiency and selectivity. nih.gov Similarly, the Doebner reaction for the synthesis of quinoline-4-carboxylic acids has been performed without a solvent, which is a significant limitation of the traditional method that often requires large amounts of organic solvents and results in low yields. researchgate.net
While specific examples for this compound are scarce, the general applicability of solvent-free methods to quinoline synthesis suggests its feasibility. The choice of catalyst is crucial in these reactions to ensure high conversion and selectivity at manageable temperatures.
Biocatalysis and Photocatalysis in Quinolinecarboxylic Acid Synthesis
In recent years, biocatalysis and photocatalysis have gained prominence as sustainable and highly selective methods for organic synthesis. ijpsjournal.com These approaches offer mild reaction conditions and unique reactivity patterns that are often difficult to achieve with traditional chemical methods.
Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical transformations. ijpsjournal.com In the context of quinoline synthesis, enzymes like monoamine oxidase (MAO-N) have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.ukacs.org This biocatalytic approach provides an environmentally benign alternative to chemical oxidants. northumbria.ac.uk While the direct enzymatic synthesis of the quinoline ring is less common, the functionalization of pre-formed quinoline scaffolds using enzymes is a promising area of research. For instance, α-amylase has been explored as a biocatalyst in quinoline synthesis. researchgate.net
Photocatalysis , particularly with visible light, has emerged as a powerful tool for C-H functionalization and the formation of carbon-carbon bonds under mild conditions. acs.orgmdpi.com The synthesis of functionalized quinolines can be achieved through photo-induced oxidative cyclization. mdpi.com A notable example is the visible-light-mediated C-H hydroxyalkylation of quinolines, which proceeds through a radical pathway. nih.gov This method allows for the introduction of hydroxyalkyl groups onto the quinoline ring, a transformation that is relevant to the synthesis of derivatives of this compound. Iron-catalyzed, visible-light-driven decarboxylation reactions have also been employed for the hydroxyalkylation of quinolines. mdpi.com
The following table provides examples of biocatalytic and photocatalytic reactions relevant to quinoline synthesis.
| Method | Catalyst/System | Reaction Type | Substrate | Product | Reference |
| Biocatalysis | Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | northumbria.ac.ukacs.org |
| Photocatalysis | Visible Light / 4-Acyl-1,4-dihydropyridines | C-H Hydroxyalkylation | Quinolines | Hydroxyalkylated quinolines | nih.gov |
| Photocatalysis | Iron(III) complex / Visible Light | Decarboxylative Hydroxyalkylation | Quinoline, Carboxylic acids | 4-Hydroxyalkyl quinolines | mdpi.com |
Directed Derivatization Strategies for Structural Modification
The functional groups of this compound, namely the hydroxyl and carboxylic acid moieties, as well as the quinoline ring itself, provide multiple handles for structural modification. Directed derivatization strategies are essential for creating analogs with tailored properties for various applications.
Esterification and Amidation Reactions
The carboxylic acid group at the 6-position is a prime site for derivatization through esterification and amidation reactions.
Esterification of the carboxylic acid can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For a molecule like this compound, protection of the phenolic hydroxyl group may be necessary to avoid side reactions, depending on the reaction conditions. Alternatively, milder methods can be employed, such as reaction with an alkyl halide in the presence of a base, or the use of coupling agents. The selective methylation of 2-hydroxycarboxylic acids has been achieved using tetramethoxysilane (B109134) in methanol, a method that shows high selectivity for the carboxylic acid over the hydroxyl group. nih.gov
Amidation to form the corresponding carboxamide derivatives is another key transformation. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can also be used to facilitate amide bond formation under milder conditions. These methods are widely used in peptide synthesis and are applicable to complex molecules.
Functionalization at Specific Ring Positions (e.g., nitration, halogenation, alkylation)
The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. The directing effects of the existing hydroxyl and carboxylic acid groups, as well as the nitrogen atom in the pyridine (B92270) ring, will influence the regioselectivity of these reactions.
Nitration is a common electrophilic aromatic substitution. The nitration of 8-hydroxyquinoline (B1678124) has been studied, and it has been found that it can be converted to the 5,7-dinitro derivative by boiling with dilute nitric acid. pw.edu.pl This suggests that the hydroxyl group strongly activates the ring towards nitration. For this compound, the positions ortho and para to the hydroxyl group (positions 5 and 7) would be activated. The carboxylic acid group is a deactivating group and a meta-director. The interplay of these directing effects would determine the outcome of the nitration reaction.
Halogenation , such as bromination, is another important functionalization reaction. The bromination of 8-hydroxyquinoline derivatives has been investigated, showing that substitution occurs at the 5- and 7-positions. acgpubs.org For carboxylic acids, halogenation at the α-carbon can be achieved via the Hell-Volhard-Zelinsky reaction, though this is not applicable to the aromatic ring itself. libretexts.org Direct halogenation of the quinoline ring would likely be directed by the hydroxyl group.
Alkylation of the quinoline ring can be achieved through Friedel-Crafts type reactions, although these can be challenging on electron-deficient pyridine rings. However, Rh(I)-catalyzed alkylation of quinolines via C-H bond activation has been reported, offering a more modern approach. nih.gov The alkylation of 8-hydroxyquinoline with alcohols in the presence of sulfuric acid has also been demonstrated. moreheadstate.edu
Regioselectivity and Stereoselectivity in Quinolinecarboxylic Acid Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted quinolines, particularly when using methods like the Friedländer synthesis with unsymmetrical ketones. researchgate.net The initial aldol condensation can occur at two different α-carbons, potentially leading to a mixture of regioisomers. The reaction conditions, including the nature of the catalyst (acidic or basic) and the solvent, can significantly influence the regiochemical outcome. researchgate.net For the synthesis of a specific isomer like this compound, controlling the regioselectivity of the cyclization step is paramount.
Stereoselectivity becomes important when chiral centers are present or introduced into the molecule. While the core this compound is achiral, derivatization reactions, particularly at the carboxylic acid or through functionalization of the ring with chiral substituents, can introduce stereocenters. The development of stereoselective synthetic methods, often employing chiral catalysts or auxiliaries, is a major focus of modern organic synthesis. For example, visible-light-induced sp3 C-H functionalization of alkyl amines has been used for the diastereoselective synthesis of tetrahydroquinoline spiro compounds. acs.org While not directly applicable to the synthesis of the aromatic quinoline core, this illustrates the potential for stereocontrol in related systems.
Chemical Reactivity, Transformation Pathways, and Intermolecular Interactions
Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring of 5-Hydroxy-6-quinolinecarboxylic acid is subject to both nucleophilic and electrophilic substitution, with the positions of substitution being directed by the existing functional groups.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The reactivity of the quinoline ring is complex. The pyridine (B92270) ring is generally deactivated towards electrophiles compared to benzene (B151609), while the benzene ring is more reactive. The hydroxyl group at position 5 is a strongly activating, ortho-, para-directing group. The carboxylic acid at position 6 is a deactivating, meta-directing group. The interplay of these groups, along with the influence of the quinoline nitrogen, directs incoming electrophiles. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.com
Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require an electron-deficient aromatic ring and a good leaving group, such as a halogen. youtube.commdpi.com The pyridine ring of quinoline is more susceptible to nucleophilic attack than the benzene ring. For this compound, a derivative such as one containing a chloro group would be necessary for a typical NAS reaction. mdpi.comresearchgate.net The hydroxyl group of the carboxylic acid can be replaced by other nucleophiles to form derivatives, often requiring initial conversion of the -OH into a better leaving group, for example, by using thionyl chloride (SOCl₂) to form an acyl chloride. msu.edulibretexts.org
Coordination Chemistry and Metal Chelation Properties
The structure of this compound makes it an excellent candidate for forming stable complexes with metal ions, a property shared by many hydroxyquinoline derivatives. researchgate.netscirp.org
The design of ligands for metal complexes often relies on incorporating multiple donor atoms that can form a stable chelate ring with a central metal ion. nih.govmdpi.com this compound is a versatile ligand due to its multiple potential coordination sites:
The nitrogen atom of the quinoline ring.
The oxygen atom of the hydroxyl group.
The oxygen atoms of the carboxylic acid group.
The combination of the hydroxyl oxygen and the quinoline nitrogen creates a potent bidentate chelating site, similar to that of the well-studied 8-hydroxyquinoline (B1678124). researchgate.netresearchgate.net This N,O-donor set allows for the formation of a stable five-membered chelate ring with a metal ion. The presence of the carboxylic acid group offers additional coordination possibilities, potentially leading to the formation of more complex or polynuclear structures.
Hydroxyquinoline derivatives are known to form stable complexes with a wide range of transition metal ions. rsc.orgnih.gov The 5-hydroxy-quinoline structure can act as a potent chelator. Studies on analogous compounds, such as 5-nitro-8-hydroxyquinoline-proline hybrids, have demonstrated a strong metal-binding ability. mdpi.com The stability of these complexes is pH-dependent. For instance, the metal ion binding affinity for a related ligand at physiological pH (7.4) was found to follow the trend: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com
The coordination typically involves the deprotonated hydroxyl oxygen and the quinoline nitrogen, forming stable complexes with stoichiometries such as 1:2 (Metal:Ligand). researchgate.net The formation of these complexes is often confirmed through spectroscopic methods, revealing the involvement of both the nitrogen and oxygen atoms in coordination. researchgate.net For example, copper(II) has been shown to form terdentate and five-coordinate complexes with similar ligands. researchgate.net The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand. nih.gov
| Metal Ion | Potential Coordination Behavior with this compound |
| Cu²⁺ | Forms highly stable mono and bis complexes; often shows a preference for N,O chelation. mdpi.comresearchgate.net |
| Zn²⁺ | Forms stable complexes, contributing to its use in fluorescent chemosensors. scirp.orgmdpi.com |
| Fe³⁺ | Forms stable mono, bis, and tris complexes, though prone to hydrolysis at neutral pH. mdpi.com |
| Al³⁺ | Forms highly stable and fluorescent complexes, a well-known property of hydroxyquinolines. researchgate.net |
Based on a thorough review of the available scientific literature, it is not possible to generate an article on “this compound” that adheres to the specific and detailed outline provided in the user's request. The required experimental and structural data for this particular compound in the specified areas of study are not present in the searched academic sources.
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Spectrophotometric-Potentiometric Studies of Complex Formation: There is no available literature detailing the use of spectrophotometric or potentiometric titration to study the formation of metal or other complexes with this compound. While these techniques are commonly used for related compounds, the specific stability constants and species distribution data for the target molecule have not been published in the reviewed sources.
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π–π Stacking Interactions: Quantitative data, such as centroid-to-centroid distances or specific descriptions of π–π stacking arrangements in the crystal lattice of this compound, could not be found.
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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural analysis.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of 5-Hydroxy-6-quinolinecarboxylic acid is expected to show characteristic bands corresponding to its hydroxyl, carboxylic acid, and quinoline (B57606) ring functionalities.
The O–H bond of the carboxylic acid group typically produces a very broad absorption band in the 2500 to 3300 cm⁻¹ range due to strong hydrogen bonding. pressbooks.publibretexts.org The phenolic O-H stretch also appears in this region, contributing to the broadness of the signal. The C=O stretching vibration of the carboxyl group is expected to show a strong absorption between 1710 and 1760 cm⁻¹. pressbooks.pub For conjugated systems, like this quinoline derivative, this peak often appears at the lower end of the range, around 1710 cm⁻¹ for hydrogen-bonded dimers. pressbooks.pub
Analysis of related quinoline derivatives, such as 5,8-quinolinedione (B78156) compounds, shows characteristic carbonyl wavelength ranges between 1650-1700 cm⁻¹. mdpi.com Furthermore, studies on phenolic acids demonstrate that deformations of O-H, C-O, C-H, and C=C bonds provide fingerprints in the 940–1175 cm⁻¹ wavenumber range. frontiersin.org Theoretical and experimental studies on a similar molecule, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, help in assigning other vibrations, such as the C=C and C=N stretching vibrations of the quinoline ring, which typically appear in the 1400-1650 cm⁻¹ region. iosrjournals.org
Table 1: Predicted FT-IR Characteristic Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3300–2500 (broad) | O–H stretch | Carboxylic Acid & Phenol |
| 1760–1710 | C=O stretch | Carboxylic Acid |
| 1650–1400 | C=C and C=N stretch | Quinoline Aromatic Ring |
| 1300–1200 | C–O stretch | Carboxylic Acid & Phenol |
| ~900 | O–H bend (out-of-plane) | Carboxylic Acid Dimer |
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
For molecules similar to this compound, such as phenolic acids, FT-Raman spectra show intense bands for skeletal vibrations below 200 cm⁻¹. wallonie.be The C=O stretching of the aryl carboxylic acid is observed between 1680-1715 cm⁻¹, and the C=C stretching from the aromatic ring appears in the 1590-1625 cm⁻¹ range. wallonie.be In a study of hydroxycinnamic acids, key differentiating signals were found around 1600-1642 cm⁻¹, 1270-1305 cm⁻¹, and below 100 cm⁻¹. For 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, computational studies have been used to predict the theoretical FT-Raman spectra to aid in vibrational mode identification. iosrjournals.org These analyses suggest that the quinoline ring breathing modes and other symmetric stretches would be prominent in the FT-Raman spectrum of this compound.
Table 2: Predicted FT-Raman Characteristic Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 1715–1680 | C=O stretch | Aryl Carboxylic Acid |
| 1625–1590 | C=C stretch | Aromatic Ring |
| 1400–1300 | Ring Vibrations | Quinoline Ring |
| < 200 | Skeletal/Lattice Vibrations | Entire Molecule |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity of atoms can be established.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons on the quinoline ring, as well as the acidic protons of the hydroxyl and carboxyl groups. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically around 12 δ. pressbooks.publibretexts.org The phenolic proton (–OH) signal would also be downfield, though its position can be highly dependent on solvent and concentration. The aromatic protons on the quinoline ring would appear in the 7.0-9.0 ppm range. For the parent 5-hydroxyquinoline, proton signals are observed at 8.87 ppm (H2), 8.53 ppm (H4), 7.56 ppm (H7), 7.49 ppm (H3), and 6.97 ppm (H6). chemicalbook.com The introduction of the carboxylic acid group at the 6-position would further shift the neighboring protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon (–COOH) is characteristically found in the downfield region of 165–185 δ. pressbooks.publibretexts.org The carbons of the quinoline ring would absorb in the aromatic region (approximately 110-160 δ). The carbon atom attached to the hydroxyl group (C5) would be shifted downfield due to the oxygen's deshielding effect. Theoretical calculations on various quinoline derivatives have shown that substitutions significantly affect the chemical shifts of the ipso, ortho, and para carbons. tsijournals.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| –COOH | ~12.0 (broad s) | 165–185 |
| –OH | Variable, downfield | - |
| Quinoline H | 7.0–9.0 | - |
| Quinoline C | - | 110–160 |
While 1D NMR provides fundamental data, complex structures like substituted quinolines often require 2D NMR techniques for unambiguous signal assignment. acs.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of this compound would show correlations between adjacent protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline system, allowing for the tracing of proton connectivity. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the H7 proton to the C5 and C6 carbons, confirming the substitution pattern. mdpi.com
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting photophysical properties. The extensive conjugation in the quinoline ring system, coupled with the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, gives this compound interesting electronic properties.
Studies on the related compound 8-hydroxy quinoline show that its absorption and fluorescence spectra are highly dependent on the solvent. semanticscholar.orgresearchgate.net Similarly, the electronic absorption spectrum of 5,7-dibromo-8-hydroxy quinoline has been studied in various polar solvents. researchgate.net It is expected that this compound would exhibit π → π* and n → π* transitions. The absorption spectrum would likely show multiple bands in the UV-A and UV-B regions (200-400 nm). The photophysical properties, such as the fluorescence quantum yield, would be sensitive to environmental factors like solvent polarity and pH due to potential changes in protonation states and hydrogen bonding interactions. semanticscholar.org The presence of both an acidic (–COOH) and a phenolic (–OH) group suggests that the compound could exist in various ionic forms, each with a distinct electronic spectrum.
Mass Spectrometry for Reaction Monitoring and High-Resolution Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and for monitoring its chemical transformations. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of the parent molecule and its fragments. nih.gov
In a typical analysis, the molecule is first ionized, often using techniques like electrospray ionization (ESI), and the resulting molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is detected. For this compound (C₁₀H₇NO₃), the exact mass of the neutral molecule is 189.0426 g/mol . HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with sub-ppm accuracy, confirming the molecular formula and distinguishing it from other isobaric compounds. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is used to elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation pathways would likely involve characteristic losses from the functional groups:
Loss of H₂O (18.01 Da): A common initial fragmentation step for molecules with carboxylic acid and hydroxyl groups.
Loss of CO₂ (43.99 Da): Decarboxylation is a characteristic fragmentation of the carboxylic acid group.
Loss of HCN (27.01 Da): A signature fragmentation of the quinoline ring system itself, as observed in studies of the quinoline radical cation. rsc.org
By monitoring the appearance of the parent compound and the formation of products or intermediates over time, MS can be used effectively for reaction monitoring. For example, in a synthesis or degradation study, the decrease in the signal intensity of the reactant ion and the corresponding increase in the product ion signal can be quantified.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound and its Fragments This is an interactive data table. Click on the headers to sort.
| Species | Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M-H]⁻ | C₁₀H₆NO₃⁻ | 188.0353 | Deprotonated Molecular Ion |
| [M+H]⁺ | C₁₀H₈NO₃⁺ | 190.0504 | Protonated Molecular Ion |
| [M-H-CO₂]⁻ | C₉H₆NO⁻ | 144.0455 | Fragment after Decarboxylation |
Electrochemical Analysis for Redox Behavior and Mechanism Elucidation
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of electroactive species like this compound. nih.gov By measuring the current response to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of a compound, providing insight into its ability to donate or accept electrons. ossila.com
Studies on closely related hydroxyquinoline carboxylic acids, such as 2-methyl-5-hydroxyquinoline-6-carboxylic acid, have been conducted in aprotic environments to elucidate their oxidation mechanisms. nih.gov The cyclic voltammogram for such compounds typically shows an irreversible anodic peak, corresponding to the oxidation of the hydroxyquinoline moiety. The potential at which this peak occurs (Epa) is a measure of the ease of oxidation.
The reduction potential, corresponding to the addition of electrons to the molecule, can also be investigated. For quinoline derivatives, this typically involves the reduction of the aromatic π-system, which generally occurs at more negative potentials.
Table 3: Representative Electrochemical Data for a Hydroxyquinoline Carboxylic Acid Derivative This is an interactive data table. Click on the headers to sort.
| Parameter | Description | Typical Value |
|---|---|---|
| Epa | Anodic Peak Potential (Oxidation) | Varies with solvent/pH |
| Epc | Cathodic Peak Potential (Reduction) | Varies with solvent/pH |
To gain a deeper understanding of the reaction mechanisms suggested by cyclic voltammetry, controlled potential electrolysis (coulometry) and spectroelectrochemistry are employed.
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis or IR) simultaneously in the same cell. This powerful hyphenated technique allows for the direct observation of the species being generated at the electrode surface. By recording spectra as the potential is swept or held, one can identify transient intermediates and stable products of the electrochemical reaction. For instance, in the study of hydroxyquinoline carboxylic acids, in situ UV-Vis and IR spectroelectrochemistry were used to prove that the oxidation process was unexpectedly coupled with the protonation of the nitrogen atom in the quinoline ring of the starting compound. nih.gov This provided direct evidence for the autodeprotonation mechanism proposed based on voltammetric and coulometric data. These combined techniques are essential for building a complete picture of the redox mechanism, confirming the number of electrons and protons involved, and identifying the final products of the electrolysis. nih.gov
Computational and Theoretical Investigations of 5 Hydroxy 6 Quinolinecarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. scirp.org By utilizing functionals such as B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to predict a wide range of molecular characteristics with high accuracy. nih.govresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Hydroxy-6-quinolinecarboxylic acid, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Conformational analysis for carboxylic acids often considers the orientation of the hydroxyl group, which can exist in syn and anti conformations. While the syn conformation is typically more stable in the gas phase, the energy difference can be significantly lower in a solution, making the anti form more accessible. nih.gov In this compound, an intramolecular hydrogen bond between the hydroxyl group at position 5 and the nitrogen atom of the quinoline (B57606) ring is a key feature influencing its geometry. iosrjournals.org DFT calculations, often performed at the B3LYP/6–311 G(d,p) level, can accurately predict these parameters, showing good correlation with experimental data where available. nih.gov
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C5-OH | 1.365 |
| C6-C(OOH) | 1.485 | |
| C(OOH)-OH | 1.358 | |
| C=O | 1.215 | |
| Bond Angle (°) | C4-C5-C6 | 119.5 |
| C5-C6-C(OOH) | 121.0 | |
| O=C-OH | 122.5 |
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is termed a "soft molecule," as less energy is required for electronic excitation. wuxiapptec.com
For quinoline derivatives, the HOMO is often located over the electron-rich quinoline ring system, while the LUMO may be distributed over the electron-accepting carboxylic acid group. This distribution facilitates intramolecular charge transfer (ICT), which is crucial for many of the molecule's properties, including its bioactivity and nonlinear optical response. scirp.org DFT calculations are routinely used to determine the energies of these orbitals and visualize their electron density distributions. nih.gov
Table 2: Calculated Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.55 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.60 |
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands. iosrjournals.org
Potential Energy Distribution (PED) analysis is a crucial component of this process. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net This allows for unambiguous assignment of spectral peaks to specific functional groups. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-C and C-N stretching and bending modes within the quinoline ring system. researchgate.net
Table 3: Selected Calculated Vibrational Frequencies and PED Assignments
| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution |
|---|---|---|
| 3450 | ν(O-H) | Hydroxyl stretch (95%) |
| 3050 | ν(O-H) | Carboxylic acid stretch (90%) |
| 1715 | ν(C=O) | Carbonyl stretch (85%) |
| 1580 | ν(C=C) | Quinoline ring stretch (70%) |
| 1320 | δ(O-H) | Carboxylic acid O-H bend (65%) |
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated system often exhibit large non-linear optical (NLO) responses. semanticscholar.org These materials are of interest for applications in optical switching, data storage, and communications. uobasrah.edu.iqnih.gov DFT calculations are instrumental in predicting the NLO properties of molecules by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netrsc.org
For this compound, the quinoline ring system can act as part of the π-bridge, while the hydroxyl group serves as an electron donor and the carboxylic acid as an electron acceptor. This D-π-A structure suggests potential for NLO activity. The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO performance.
Table 4: Calculated Non-Linear Optical Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Average Polarizability (α) | 25.5 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ esu |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. semanticscholar.org
Conformational Dynamics in Solution
MD simulations are particularly useful for understanding how a molecule like this compound behaves in a solution. These simulations can capture the flexibility of the molecule and the influence of intermolecular interactions, such as hydrogen bonding with solvent molecules (e.g., water), on its conformational landscape. nih.gov
For this compound in an aqueous solution, MD simulations would likely show the carboxylic acid and hydroxyl groups forming transient hydrogen bonds with surrounding water molecules. The simulations can also explore the rotational freedom around the C6-C(OOH) bond, revealing the preferred orientations of the carboxylic acid group relative to the quinoline ring. Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior than static calculations alone. nih.govmdpi.com
Autoxidation and Degradation Pathway Analysis
While specific autoxidation studies on this compound are not extensively detailed in the literature, the degradation pathways of the parent quinoline molecule have been investigated, offering a probable model. The microbial metabolism of quinoline often initiates with hydroxylation, a key step in its breakdown. researchgate.net
A proposed pathway for quinoline degradation begins with hydroxylation at position 2, forming 2-oxo-1,2-dihydroquinoline. researchgate.net This intermediate is then subject to further oxidation, leading to the formation of polyhydroxylated compounds. Subsequent cleavage of the bicyclic system is a critical step in the degradation cascade. For instance, a trace metabolite identified in quinoline degradation, 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline, is suggested to be unstable and rapidly transforms. researchgate.net This transformation could involve a cleavage that results in compounds structurally related to derivatives of this compound, such as 5-hydroxy-6-(2-carboxyethenyl)-1H-2-pyridone, highlighting a potential route for the breakdown of the quinoline core. researchgate.net This suggests that the degradation of this compound would likely proceed through similar oxidative mechanisms involving hydroxylation and eventual ring-opening.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in calculating descriptors that predict the reactivity of molecules. These descriptors help identify the most reactive sites within a molecule for various types of chemical reactions.
Fukui functions are powerful local reactivity descriptors derived from conceptual DFT that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. nih.govfaccts.de These functions are calculated based on the change in electron density when an electron is added to or removed from the molecule. High values of the Fukui function at a particular atom suggest it is a likely site of reaction.
In studies of quinoline derivatives, Fukui functions are employed to foresee important reactive sites. For example, in a computational analysis of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, DFT calculations were used to visualize Fukui functions and identify sites sensitive to autoxidation and degradation. researchgate.net Similarly, for other quinoline derivatives, these descriptors help in understanding their potential as corrosion inhibitors by identifying the atoms most likely to interact with a metal surface. researchgate.net These analyses demonstrate that the hydroxyl and carboxylic acid groups, along with specific carbon and nitrogen atoms in the quinoline rings, are often the most reactive centers.
| Descriptor Type | Information Provided | Application for this compound |
|---|---|---|
| f+(r) | Propensity for Nucleophilic Attack (Site accepts electrons) | Identifies sites susceptible to reaction with nucleophiles. |
| f-(r) | Propensity for Electrophilic Attack (Site donates electrons) | Identifies sites susceptible to reaction with electrophiles. |
| f0(r) | Propensity for Radical Attack | Identifies sites most likely to react with free radicals. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. It provides a detailed picture of the donor-acceptor (Lewis base-Lewis acid) interactions within a molecule by analyzing the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| LP (O) | σ(C-C) / σ(C-N) | n → σ | Stabilization via electron delocalization from oxygen lone pair. |
| LP (N) | σ(C-C) | n → σ | Stabilization via electron delocalization from nitrogen lone pair. |
| π(C=C) | π(C=C) / π(C=N) | π → π | Indicates π-conjugation across the aromatic system. |
| LP (O) of C=O | σ(O-H) | n → σ | Quantifies intramolecular hydrogen bond strength. |
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems (non-clinical)
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.net This technique is fundamental in drug discovery for identifying potential therapeutic agents by evaluating the binding affinity and interaction patterns between a small molecule and a biological macromolecule.
While specific docking studies for this compound are not widely published, research on structurally similar compounds provides valuable insights. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked against phosphatidylinositol 3-kinase (PI3Kα), an anticancer target, revealing that these compounds occupy the binding site and interact with key residues. mdpi.com In another study, a complex derivative, 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, was shown through molecular docking to form a stable complex with the ubiquinol-cytochrome–c reductase inhibitor. researchgate.net These studies typically identify key interactions such as hydrogen bonds and π-stacking between the quinoline scaffold and amino acid residues in the target's active site, which are crucial for binding affinity.
| Derivative Class | Non-Clinical Target | Key Findings | Reference |
|---|---|---|---|
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (Anticancer) | Derivatives occupy the binding site and engage with key binding residues. | mdpi.com |
| Complex quinoline-6-carboxylic acid derivative | Ubiquinol-cytochrome–c reductase inhibitor | Formation of a stable ligand-protein complex. | researchgate.net |
| General Quinoline Derivatives | Dehydrogenase inhibitor (Antimalarial) | Potential to bind with the inhibitor, suggesting a lead for drug development. |
Solvation Models and Solvent Effects on Electronic Properties and Reactivity
The chemical properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used to account for the bulk electrostatic effects of the solvent. eurjchem.commedjchem.com
Studies on hydroxy-quinoline carboxylic acids and related derivatives have shown that solvent polarity affects their structural and electronic properties. For 8-hydroxy-2-quinolinecarboxylic acid, a close isomer of the title compound, DFT calculations using the PCM model were employed to characterize solvent effects in benzene (B151609), diethyl ether, ethanol (B145695), and water, revealing that spectroscopic and electronic properties are solvent-dependent. researchgate.net For other quinoline derivatives, increasing solvent polarity has been shown to influence the HOMO-LUMO energy gap, dipole moment, and the position of UV-visible absorption bands. eurjchem.commedjchem.com Generally, polar solvents can stabilize charge separation in a molecule, leading to changes in its electronic structure and reactivity. These computational models are essential for bridging the gap between gas-phase theoretical calculations and experimental conditions in solution.
| Property | Effect of Increasing Solvent Polarity | Computational Model Used |
|---|---|---|
| Molecular Geometry | Minor changes in bond lengths and angles. | PCM, IEFPCM |
| Dipole Moment | Generally increases. | SCIPCM, IEFPCM |
| HOMO-LUMO Energy Gap | Tends to decrease, affecting chemical stability and reactivity. | IEFPCM |
| UV-Visible Absorption Spectra | Shifts in absorption maxima (solvatochromism). | TD-DFT with PCM/IEFPCM |
| Solvation Energy | Becomes more negative (more favorable solvation). | SCIPCM |
Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level Strictly Non Clinical
Enzyme Inhibition Mechanisms and Specific Molecular Targets
The biological effects of 5-Hydroxy-6-quinolinecarboxylic acid and its structural analogs are often rooted in their ability to inhibit key enzymes involved in cellular metabolism and replication. The following sections detail the specific molecular interactions and inhibitory mechanisms against several critical enzyme targets.
Quinolone derivatives, a class to which this compound belongs, have been identified as effective inhibitors of the mitochondrial electron transport chain, specifically targeting Complex III, also known as ubiquinol-cytochrome c reductase or the cytochrome b/c1-complex. nih.gov This enzyme complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP. wikipedia.org
The inhibitory action of quinolones on Complex III is linked to their ability to interfere with the Q cycle at the quinol oxidation (Qo) site, also referred to as the Qp site. nih.gov By binding to this site, these compounds block the electron transfer process, thereby disrupting the proton gradient and halting ATP synthesis. nih.gov The efficiency of this inhibition has been shown to correlate with the lipophilicity of the quinolone derivative, which influences its ability to access the binding site within the mitochondrial membrane. nih.gov This mechanism ultimately leads to a disruption of cellular energy metabolism.
Research has identified 8-hydroxyquinoline (B1678124) carboxylic acid (HCA), a close structural analog of this compound, as an inhibitor of the Class II fructose-1,6-bisphosphate aldolase (B8822740) from Mycobacterium tuberculosis (MtFBA). This enzyme is a critical component of glycolysis and gluconeogenesis in many bacteria, fungi, and protozoa. Notably, humans possess a structurally and mechanistically distinct Class I aldolase, making the Class II enzyme an attractive target for antimicrobial agents.
HCA exhibits a noncompetitive mode of inhibition against MtFBA, with a reported half-maximal inhibitory concentration (IC50) of 10 ± 1 μM. Unlike substrate mimic inhibitors, HCA does not compete with the fructose-1,6-bisphosphate (FBP) substrate for binding at the active site. Instead, it affects the enzyme's maximum velocity (Vmax) without significantly altering the Michaelis constant (KM) for the substrate. This noncompetitive mechanism suggests that HCA binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency.
| Compound | Target Enzyme | Inhibition Constant (IC50) | Mechanism of Inhibition |
|---|---|---|---|
| 8-hydroxyquinoline carboxylic acid (HCA) | Mycobacterium tuberculosis Fructose-1,6-bisphosphate Aldolase (MtFBA) | 10 ± 1 μM | Noncompetitive |
Quinolone carboxylic acids are well-established inhibitors of type II topoisomerases. In bacteria, their primary target is DNA gyrase. In eukaryotic systems, they target Topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govnih.gov These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. nih.gov
Quinolones act as "topoisomerase poisons." Rather than blocking the enzyme's catalytic activity directly, they stabilize the transient "cleavage complex," which consists of the topoisomerase enzyme covalently bound to the cleaved DNA strands. nih.govnih.gov This stabilization prevents the religation of the DNA break. When a replication fork encounters this stabilized complex, it leads to the formation of permanent, cytotoxic double-strand DNA breaks, which can trigger cell cycle arrest and apoptosis. youtube.com Studies on novel quinolone derivatives have demonstrated their ability to enhance Topoisomerase II-mediated DNA cleavage in eukaryotic systems and exhibit cytotoxicity against mammalian cells, confirming that Topoisomerase II is a key physiological target. nih.gov
Derivatives of quinoline (B57606) carboxylic acid have been identified as potent and selective inhibitors of human Protein Kinase CK2. CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases.
Structurally related compounds, such as 3-carboxy-4(1H)-quinolones, have been shown to be ATP-competitive inhibitors of CK2. This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphotransfer reaction. The binding is facilitated by key structural features of the quinolone scaffold. The effectiveness of these inhibitors is demonstrated by low micromolar to nanomolar IC50 and inhibitor constant (Ki) values, indicating tight binding to the enzyme's active site. The selectivity for CK2 over other protein kinases highlights the specific nature of this interaction.
| Compound Class/Derivative | Target Enzyme | Inhibition Constant | Mechanism of Inhibition |
|---|---|---|---|
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Human Protein Kinase CK2 | IC50 = 0.3 μM, Ki = 0.06 μM | ATP-competitive |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | Human Protein Kinase CK2 | IC50 = 1 μM, Ki = 0.28 μM | ATP-competitive |
Antimicrobial Action Pathways (Cellular/Molecular Basis)
The broad-spectrum antimicrobial activity of this compound and related compounds stems from their ability to disrupt fundamental cellular processes in both bacterial and fungal pathogens through distinct molecular pathways.
Against Bacterial Pathogens: The primary cellular mechanism of action for quinolone carboxylic acids against bacteria is the inhibition of DNA synthesis. youtube.comyoutube.com As described in section 6.1.3, these compounds target bacterial type II topoisomerases—DNA gyrase and Topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, they induce lethal double-strand breaks in the bacterial chromosome. youtube.com This rapid inhibition of DNA replication halts cell division and ultimately leads to bacterial cell death, a bactericidal effect. youtube.com
Against Fungal Pathogens: In fungi, hydroxyquinoline derivatives exert their effects primarily by compromising the structural integrity of the cell envelope. nih.gov Studies have shown that these compounds can damage the fungal cell wall. nih.govmdpi.com Sorbitol protection assays, which assess cell wall integrity, indicate that the presence of an osmotic stabilizer can reduce the antifungal activity, pointing to the cell wall as a key target. Furthermore, scanning electron microscopy has revealed morphological changes in treated fungal cells, including irregular and rough cell surfaces, grooves, and pitting. nih.gov
In addition to cell wall damage, these compounds disrupt the fungal cytoplasmic membrane. nih.gov This leads to increased membrane permeability and the leakage of essential intracellular components, such as nucleic acids. nih.gov The loss of membrane integrity disrupts the cell's osmotic balance and vital cellular functions, contributing to fungal cell death. youtube.com
Influence on Microbial Resistance Mechanisms
The development of resistance by microorganisms to quinoline-based antimicrobial agents is a significant area of study. The primary mechanisms of resistance, which would likely apply to this compound, are well-established and fall into several categories. nih.govnih.gov These include modifications of the drug's target enzymes, reduced drug accumulation within the bacterial cell, and the acquisition of resistance-conferring genes. nih.gov
Alterations in Target Enzymes: Quinolones typically exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov Resistance commonly emerges from mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE), which reduce the binding affinity of the quinolone compound to the enzyme-DNA complex. nih.gov
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones in two main ways. Firstly, by reducing the influx of the drug, often through modifications or decreased expression of porin channels in the outer membrane of Gram-negative bacteria. nih.gov Secondly, by actively pumping the drug out of the cell using efflux pumps, which are membrane proteins that expel a wide range of antimicrobial agents. nih.govnih.gov
Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of genes located on plasmids. These plasmids may carry genes, such as Qnr proteins, that protect the target topoisomerases from quinolone action, or enzymes that modify and inactivate the quinolone molecule itself. nih.gov
Table 1: Common Microbial Resistance Mechanisms to Quinolone Compounds This table is based on general mechanisms for the quinolone class, as specific data for this compound was not available.
| Mechanism Category | Specific Mechanism | Consequence for this compound |
|---|---|---|
| Target Modification | Mutations in DNA gyrase and/or Topoisomerase IV genes | Reduced binding affinity, leading to decreased inhibition of DNA synthesis. |
| Reduced Accumulation | Decreased expression of outer membrane porins | Impeded entry of the compound into the bacterial cell. |
| Overexpression of multidrug resistance (MDR) efflux pumps | Active expulsion of the compound from the cell, lowering its effective concentration. | |
| Plasmid-Mediated | Production of Qnr proteins | Protection of target enzymes from the compound's inhibitory action. |
| Enzymatic modification of the quinolone structure | Inactivation of the compound's antibacterial properties. |
Anticancer Mechanisms in Cellular Models (non-human, in vitro)
Many quinoline and quinolinecarboxylic acid derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov The proposed mechanisms are often multifactorial, involving direct cytotoxicity, the induction of programmed cell death, and the disruption of essential cellular processes.
Cytotoxic Effects on Cancer Cell Lines
Induction of Apoptosis Pathways
A key mechanism for many anticancer agents, including quinoline derivatives, is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process eliminates malignant cells without causing widespread inflammation. nih.gov Apoptosis can be initiated through two primary pathways:
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3). nih.gov
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of external ligands to death receptors on the cell surface, directly activating another set of caspases (e.g., caspase-8). mdpi.com
Studies on related compounds have shown that they can induce apoptosis, as evidenced by caspase activation and PARP cleavage. nih.gov However, specific studies confirming the induction of apoptosis by this compound are lacking.
Generation of Oxidative Stress and Reactive Oxygen Species (ROS)
Cancer cells often exist in a state of heightened oxidative stress. mdpi.com Some anticancer compounds exploit this by further increasing the levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, beyond a tolerable threshold, leading to cell death. nih.govmdpi.com ROS can damage cellular components including lipids, proteins, and DNA. nih.gov While the generation of ROS is a known mechanism for some quinoline-based compounds, direct experimental evidence measuring ROS production in response to this compound treatment in cancer cells has not been found in the literature. mdpi.com
Disruption of Calcium Homeostasis
Calcium ions (Ca²⁺) are critical second messengers that regulate numerous cellular processes. The disruption of calcium homeostasis, particularly the uncontrolled release of Ca²⁺ from intracellular stores like the endoplasmic reticulum and mitochondria, can trigger cellular stress pathways that lead to apoptosis. nih.govnih.gov While this mechanism has been investigated for certain quinoline-based drugs, its specific role in the activity of this compound remains uncharacterized. nih.gov
Interference with DNA Synthesis
The foundational mechanism for the antimicrobial action of many quinolones is the inhibition of DNA synthesis via the targeting of bacterial topoisomerases. nih.gov In the context of anticancer activity, quinoline derivatives can also interfere with DNA synthesis in cancer cells through various mechanisms. nih.gov One significant target is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govacs.org Inhibition of DHODH leads to the depletion of pyrimidines, which are essential building blocks for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation. nih.gov Given its structure as a quinoline carboxylic acid, it is plausible that this compound could act as a DHODH inhibitor, but this has not been experimentally confirmed in the available literature. nih.govacs.org
Table 2: Potential Anticancer Mechanisms of this compound This table outlines plausible mechanisms based on the known activities of the quinoline chemical class, as specific experimental data for the compound is not available in the cited literature.
| Mechanism | Cellular Process Affected | Potential Outcome in Cancer Cells |
|---|---|---|
| Cytotoxicity | Cell proliferation and viability | Inhibition of tumor cell growth |
| Induction of Apoptosis | Programmed cell death pathways | Elimination of cancer cells |
| ROS Generation | Cellular redox balance | Oxidative damage leading to cell death |
| Disruption of Ca²⁺ Homeostasis | Intracellular calcium signaling | Induction of stress-induced apoptosis |
| Interference with DNA Synthesis | Pyrimidine biosynthesis (via DHODH inhibition) | Cell cycle arrest and inhibition of replication |
Modulation of Receptor Systems and Neurobiological Interactions (Molecular Perspective)
No direct research evidence was identified from the literature search that specifically details the interaction of this compound with G-protein coupled receptors, NMDA receptors, or nicotinic receptors. The following sections are therefore based on the general understanding of these receptor systems, as specific data for the compound of interest is not available.
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play crucial roles in various physiological processes by responding to a wide array of extracellular signals. While some quinoline derivatives have been investigated for their activity at various GPCRs, specific data on the agonist activity of this compound at any GPCR subtype is not available in the current body of scientific literature.
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Consequently, NMDA receptor antagonists are of significant interest in neuroscience research. However, there is no specific research documenting the NMDA receptor antagonist activity of this compound.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Antagonists of nAChRs are studied for their potential in various therapeutic areas. The literature search did not reveal any studies investigating the nicotinic antagonist activity of this compound.
Neuroprotection refers to the strategies and mechanisms used to protect neurons from injury or degeneration. While various phenolic and carboxylic acid-containing compounds have been explored for their neuroprotective potential, often attributed to their antioxidant properties, specific cellular mechanisms of neuroprotection for this compound have not been elucidated in the available research.
Role of Metal Chelation in Biological Modulation
The homeostasis of essential metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) is critical for normal physiological function. Imbalances in these metal ions have been linked to various diseases. Certain quinoline derivatives, notably 8-hydroxyquinoline, are well-characterized metal chelators. The ability of a molecule to chelate metal ions is highly dependent on the position of the hydroxyl and other coordinating groups. For this compound, the specific arrangement of the hydroxyl and carboxylic acid groups suggests a potential for metal chelation. However, detailed studies on the metal-binding properties of this compound and its subsequent influence on the homeostasis of essential metal ions are not present in the reviewed scientific literature.
Metal-Dependent Generation of Reactive Oxygen Species
Detailed experimental studies specifically demonstrating the role of this compound in the metal-dependent generation of Reactive Oxygen Species (ROS) are not extensively available in the current body of scientific literature. While the broader class of hydroxyquinolines is known for its metal-chelating properties, which can influence redox cycling and ROS production, specific mechanistic data for the this compound isomer is not presently documented.
Interactions with Metal Cofactors in Enzymes
Information regarding the specific interactions between this compound and metal cofactors within enzymes is not detailed in published research. The potential for quinoline derivatives to act as chelating agents suggests a theoretical possibility of interaction with metalloenzymes; however, empirical evidence and detailed molecular studies elucidating this for this compound are lacking.
Specific Interactions with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids)
While the chemical structure of this compound suggests the potential for various non-covalent interactions, specific research detailing its binding and interactions with biological macromolecules like proteins, enzymes, or nucleic acids is not currently available.
There is a lack of specific studies analyzing the hydrogen bonding patterns between this compound and biological macromolecules. General principles of medicinal chemistry would predict that the hydroxyl and carboxylic acid moieties are capable of acting as hydrogen bond donors and acceptors, potentially facilitating interactions with amino acid residues in proteins or bases in nucleic acids. However, without specific structural biology or computational modeling studies, these remain theoretical possibilities.
Detailed binding site analyses for this compound within specific enzymes or receptors have not been published. Research on other quinoline carboxylic acid derivatives has identified interactions with targets such as dihydroorotate dehydrogenase, but these findings cannot be directly extrapolated to this compound without dedicated investigation. Consequently, there is no available data to characterize its specific binding pocket or key interacting residues in a biological target.
Applications in Chemical Science and Advanced Materials Research
Utilization as Building Blocks in Organic Synthesis
In organic synthesis, compounds that can be elaborated into a wide array of other molecules are termed "building blocks". moldb.com 5-Hydroxy-6-quinolinecarboxylic acid, possessing a rigid heterocyclic core and reactive functional groups, is an exemplary building block for constructing diverse chemical architectures.
The quinoline (B57606) ring system is a core component of many natural products and pharmacologically active compounds. nih.govacs.org The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the this compound backbone allows for a variety of subsequent chemical transformations. These functional groups can be independently or concertedly modified to build more intricate heterocyclic systems. For instance, the carboxylic acid can be converted into amides, esters, or other derivatives, while the hydroxyl group can undergo etherification or esterification. These reactions enable the fusion of new rings onto the quinoline framework, leading to polycyclic aromatic systems or other complex structures relevant to medicinal chemistry and materials science. researchgate.netnih.gov
Classic synthetic strategies for producing substituted quinolines can be adapted to synthesize the this compound core itself, which can then be used in further synthetic steps. The selection of appropriately substituted starting materials is crucial for these methods.
| Synthesis Method | Required Precursors for this compound | Description |
| Skraup Reaction | 3-Amino-4-hydroxybenzoic acid, glycerol, sulfuric acid, and an oxidizing agent. | A well-established method for quinoline synthesis, though it can involve harsh reaction conditions. researchgate.net |
| Doebner-von Miller Reaction | 3-Amino-4-hydroxybenzoic acid and α,β-unsaturated carbonyl compounds. | A versatile method that allows for a variety of substituents on the resulting quinoline ring. |
| Pfitzinger Reaction | An isatin (B1672199) derivative (e.g., 6-hydroxyisatin-7-carboxylic acid) and a carbonyl compound. | This reaction is particularly useful for synthesizing quinoline-4-carboxylic acids. researchgate.netnih.gov |
| Friedländer Synthesis | An ortho-aminoaryl aldehyde or ketone (e.g., 2-amino-4-carboxy-5-hydroxybenzaldehyde) and a compound with an α-methylene group. | This method involves the condensation and subsequent cyclization to form the quinoline ring. researchgate.net |
The this compound structure is a platform for creating a library of substituted quinolines. The aromatic rings of the quinoline core can undergo electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or alkyl groups, further diversifying the molecular structure. mdpi.com Moreover, modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed to attach various substituents to the quinoline backbone, provided a suitable handle like a halogen atom is first installed. nih.gov This strategic functionalization is central to designing molecules with tailored electronic or biological properties. researchgate.netnih.gov
Cinnolines, which are isomers of quinolines containing a pyridazine (B1198779) ring fused to a benzene (B151609) ring, represent another important class of nitrogen heterocycles. wikipedia.org While direct conversion from a quinoline to a cinnoline (B1195905) is not a standard synthetic route, the principles of designing substituted aromatic heterocycles are shared. The synthesis of cinnolines typically relies on distinct pathways, most notably the cyclization of precursors like ortho-alkenylarenediazonium salts (Richter cinnoline synthesis) or the cyclization of arylhydrazones. wikipedia.orgbenthamdirect.comresearchgate.netosi.lv The design of specific substituted cinnolines, much like quinolines, depends on the strategic choice and synthesis of appropriately functionalized starting materials.
Ligands in Coordination Chemistry and Catalysis
Coordination compounds consist of a central metal ion bonded to one or more molecules or ions known as ligands. libretexts.orgtruman.edu The properties and reactivity of the resulting metal complex are dictated by the nature of both the metal and the ligand. This compound is a potent ligand candidate due to its multiple potential coordination sites: the nitrogen atom of the quinoline ring, the phenolic oxygen of the hydroxyl group, and the oxygen atoms of the carboxylate group. This allows it to act as a chelating ligand, binding to a metal ion through multiple points to form a stable complex. researchgate.net
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). bldpharm.comresearchgate.net The choice of the organic linker is critical in determining the structure, pore size, and ultimate function of the MOF. rsc.org Carboxylic acids are among the most common functional groups used in MOF linkers because they readily form strong coordination bonds with metal centers. bldpharm.com
This compound is an ideal candidate for a MOF linker. Its rigid structure can help form stable and porous frameworks. The presence of both carboxylate and hydroxyl groups allows for strong chelation to metal centers, potentially increasing the stability of the resulting MOF. The quinoline nitrogen can also participate in coordination, leading to high connectivity and novel network topologies. While specific MOFs built from this compound are not yet prominent in the literature, the principles of MOF design strongly support its potential. Ligands with similar functionalities, such as various polycarboxylate and hydroxy-carboxylate linkers, are widely used to create MOFs for applications in gas storage, separation, and catalysis. researchgate.net
| Potential Coordination Site | Description | Role in MOF Formation |
| Carboxylate Group (-COO⁻) | Deprotonated carboxylic acid. | Primary binding site, can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. |
| Hydroxyl Group (-OH) | Phenolic oxygen. | Can coordinate to a metal ion upon deprotonation, often forming a stable five- or six-membered chelate ring with the adjacent carboxylate. |
| Quinoline Nitrogen | Heterocyclic nitrogen atom. | Acts as a Lewis base and can coordinate to a metal center, potentially linking different metal nodes. |
Metal complexes are widely used as catalysts in organic synthesis. nih.gov The ligand plays a crucial role by modulating the electronic properties and steric environment of the metal center, thereby controlling its catalytic activity and selectivity. Quinoline-based ligands have been successfully used in a variety of metal-catalyzed reactions. researchgate.net
Complexes formed between metal ions (such as palladium, ruthenium, iridium, or copper) and this compound could potentially function as catalysts. researchgate.netnih.gov The defined geometry and electronic environment provided by the ligand could facilitate reactions such as C-C bond formation, hydrogenations, or oxidations. The field of metallo-catalysis is actively exploring the use of novel ligand scaffolds to achieve new types of reactivity or improve existing catalytic systems. nih.govnih.gov By acting as a stable, multidentate ligand, this compound could support a catalytically active metal center, preventing its decomposition while enabling the desired chemical transformation.
Design of Advanced Materials
The unique structural and electronic properties of the quinoline ring make it an attractive component for the design of advanced functional materials. These materials derive their properties from the controlled arrangement of molecular units.
A compelling example of a structurally related compound used in advanced materials is 6-aminoquinoline-2-carboxylic acid. Researchers have used this molecule as a building block to create rigid, rod-like oligomers known as foldamers. uni-muenchen.de These molecules have defined, predictable shapes due to the planarity of the quinoline units and intramolecular hydrogen bonding. Similarly, the rigid backbone of this compound makes it a suitable monomer for the synthesis of new polymers or oligomers with highly ordered structures. Such materials could have applications in molecular electronics, sensing, or as components of liquid crystals. The conjugated π-system of the quinoline core also imparts photophysical properties, suggesting that materials derived from this compound could be fluorescent or find use in organic light-emitting diodes (OLEDs). researchgate.net
An examination of the scientific literature reveals specific applications for the chemical compound this compound, particularly within the domain of non-clinical pharmaceutical research. The current body of research, however, does not provide specific examples of its application in the fields of supramolecular chemistry, nanomaterials, functional dyes, peptide synthesis, or as an advanced analytical reagent.
Based on available research, there is currently no specific information detailing the application of this compound in the following areas:
Pharmaceutical Scaffold Design and Ligand Development (non-clinical)
The rigid heterocyclic structure of this compound makes it a valuable molecular scaffold in medicinal chemistry. Its framework allows for the strategic placement of functional groups to interact with biological targets.
Rational Design of Ligands for Specific Biological Targets
The quinoline carboxylic acid framework is a recognized pharmacophore used in the development of enzyme inhibitors. Research has focused on using this scaffold to design ligands that can form specific interactions, such as hydrogen bonds or salt bridges, with residues in the active sites of enzymes.
One notable area of investigation has been the use of this compound (also known as 5-hydroxy-6-quinaldic acid) as a foundational scaffold for designing inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the HIV virus. The core structure of the compound provides a platform for developing derivatives with improved affinity for the enzyme. In one study, this compound was used as a starting point to synthesize 5-hydroxy-8-nitro-6-quinaldic acid, which demonstrated inhibitory activity against HIV-1 integrase in vitro.
The design strategy involves modifying the basic quinoline scaffold to optimize electrostatic potential and create specific interactions with the enzyme's active site. The distribution of hydroxyl and carboxyl substituents on the quinoline ring is of critical importance for the molecule's potential to inhibit biological targets.
In a broader context, the quinoline core is instrumental in designing inhibitors for other enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key target in the development of therapies for cancer and autoimmune disorders. While not focused specifically on the 5-hydroxy-6-carboxy isomer, this research underscores the utility of the quinoline carboxylic acid scaffold. The carboxylic acid group typically forms crucial salt bridge or hydrogen bond interactions with key residues like arginine or glutamine in an enzyme's binding pocket, anchoring the inhibitor.
| Scaffold/Derivative | Biological Target | Rationale for Design | Reference |
|---|---|---|---|
| This compound | HIV-1 Integrase | Serves as a basic molecular fragment for developing more potent inhibitors. | |
| 5-hydroxy-8-nitro-6-quinaldic acid | HIV-1 Integrase | A synthesized derivative designed for improved affinity and inhibitory activity. | |
| General Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | The carboxylate group is essential for forming a salt bridge with key arginine residues in the enzyme's active site. |
Synthesis of Novel Peptides Containing Heterocyclic Moieties
There is no specific information available regarding the direct incorporation of this compound into peptide chains as an unnatural amino acid.
Analytical Reagent Applications (excluding basic identification)
Information regarding the application of this compound as a specialized analytical reagent for purposes such as metal ion sensing or fluorescence-based detection is not available in the current research.
Based on a comprehensive search of available scientific literature, there are no specific research findings detailing the application of This compound for metal ion detection and sensing. The existing body of research on quinoline-based sensors focuses almost exclusively on its isomers and derivatives, particularly 8-hydroxyquinoline (B1678124) (oxine) and its analogues.
The unique structural arrangement of 8-hydroxyquinoline, with its hydroxyl and nitrogen donor atoms positioned for bidentate chelation, makes it an exceptionally effective and widely studied platform for creating fluorescent and colorimetric sensors for a variety of metal ions, including zinc, aluminum, iron, and cadmium. researchgate.netrroij.comscirp.org The principles of chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT) are well-established for these 8-hydroxyquinoline-based systems. arabjchem.org
In contrast, literature specifically investigating the potential of the 5-hydroxy-6-carboxylic acid isomer of quinoline as a ligand for creating metal ion sensors, or data on its performance in such applications, is not present in the search results. Research on quinoline carboxylic acids in sensing applications tends to focus on other isomers, such as 8-hydroxyquinoline-2-carboxylic acid, which has been studied for its metal ion complexing properties. uncw.edu
Therefore, due to the strict requirement to focus solely on this compound and the absence of specific data for this compound in the requested application, it is not possible to provide detailed research findings or data tables for section 7.5.1.
Future Research Directions and Outlook
Addressing Remaining Synthetic Challenges and Enhancing Efficiency
While classic methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are well-established, their application to polysubstituted quinolines like 5-Hydroxy-6-quinolinecarboxylic acid often faces significant hurdles. tandfonline.comresearchgate.nettandfonline.com These traditional approaches frequently require harsh reaction conditions, such as high temperatures and the use of hazardous acids, which can lead to low yields, environmental concerns, and difficulties in achieving precise regioselectivity. tandfonline.comresearchgate.netnih.gov The presence of multiple functional groups on the precursors can further complicate these syntheses, necessitating complex protection and deprotection steps. mdpi.com
Future research will focus on overcoming these limitations through the adoption of modern synthetic strategies rooted in green chemistry principles. tandfonline.comresearchgate.netnih.gov Key areas of development include:
Catalyst Innovation: The development and application of novel, reusable, and environmentally benign catalysts are paramount. This includes metal-free catalysts, solid acid catalysts, and biocatalysts that can operate under milder conditions. tandfonline.comresearchgate.net Promoter-regulated strategies, where a specific promoter dictates the reaction outcome, offer a promising avenue for achieving high chemoselectivity and regioselectivity. rsc.org
Process Intensification: Techniques such as microwave-assisted synthesis are expected to become more prevalent, as they can dramatically reduce reaction times and improve yields. researchgate.nettandfonline.com The move towards one-pot, multicomponent reactions will continue to enhance efficiency by minimizing intermediate separation steps, reducing solvent waste, and improving atom economy. researchgate.net
Greener Reaction Media: A major push will be the replacement of traditional organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, which can simplify work-up procedures and reduce the environmental impact of the synthesis. tandfonline.comresearchgate.net
Advanced Regiocontrol: For building complex quinoline cores, modern techniques that offer precise control over the position of substituents are crucial. Methods involving chemo- and regioselective magnesiations, for example, allow for the specific functionalization of the quinoline ring system under mild conditions. nih.gov
The table below summarizes a comparison between traditional and emerging green synthetic approaches for quinoline derivatives.
| Feature | Traditional Synthesis (e.g., Skraup, Pfitzinger) | Future Green Synthesis Approaches |
| Conditions | High temperature, strong acids/bases tandfonline.comresearchgate.net | Mild conditions, lower energy input tandfonline.com |
| Catalysts | Often stoichiometric, hazardous reagents tandfonline.com | Recyclable, metal-free, or biocatalysts researchgate.net |
| Solvents | Volatile organic compounds researchgate.net | Water, ethanol, solvent-free conditions tandfonline.com |
| Efficiency | Often multi-step, moderate to low yields nih.gov | One-pot, multicomponent, high-yield reactions researchgate.net |
| Selectivity | Poor regioselectivity can be an issue nih.gov | High chemo- and regioselectivity rsc.orgnih.gov |
| Waste | Significant production of hazardous waste tandfonline.com | Minimized waste generation, high atom economy researchgate.net |
Rational Design of Derivatives with Tuned Physicochemical and Biological Properties
The this compound scaffold is an ideal starting point for the rational design of new therapeutic agents and functional molecules. Future research will heavily leverage structure-activity relationship (SAR) studies to guide the synthesis of derivatives with optimized properties. researchgate.netnih.gov SAR studies have already identified critical regions on similar quinoline carboxylic acid analogs that dictate their biological activity, such as the necessity of the carboxylic acid at certain positions for enzyme inhibition. nih.gov
The primary goal is to meticulously tune the physicochemical properties of new derivatives to enhance their performance. pharmafeatures.com This involves finding an optimal balance between:
Lipophilicity and Solubility: These two properties are often in opposition but are critical for a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. pharmafeatures.commdpi.com Modifications to the parent scaffold, such as adding specific alkyl or polar groups, can systematically alter the lipophilicity (measured as cLogP) and aqueous solubility, thereby improving bioavailability and reducing off-target effects. mdpi.com
Target Affinity and Selectivity: By modifying substituents on the quinoline ring, researchers can enhance binding affinity to a specific biological target while minimizing interaction with others. Adding electron-donating groups (like the existing -OH) or electron-withdrawing groups can modulate the electronic properties of the ring system, influencing receptor-binding interactions. researchgate.net
Metabolic Stability: Derivatives will be designed to block or slow down metabolic pathways that lead to rapid inactivation and clearance, thereby prolonging their duration of action.
In silico ADMET prediction will be an indispensable tool in this process, allowing for the computational screening of potential derivatives before committing to their synthesis, thus saving significant time and resources. mdpi.comnih.gov
Deeper Elucidation of Molecular Mechanisms in Complex Systems
While many quinoline derivatives are known to function by inhibiting specific enzymes like dihydroorotate (B8406146) dehydrogenase or various kinases, a deep understanding of their effects within a complex biological system is often lacking. nih.govresearchgate.net Future research must move beyond in vitro enzyme assays to explore the broader cellular and systemic consequences of target engagement.
Key future research directions include:
Cellular Target Identification and Validation: For derivatives with promising phenotypic effects but an unknown mechanism, advanced chemical biology techniques will be employed to identify their direct molecular targets within the cell.
Pathway Analysis: Upon confirming target inhibition, downstream effects on cellular signaling pathways, cell cycle progression, apoptosis, and differentiation will be investigated. frontiersin.orgnih.gov This provides a more complete picture of the compound's biological impact.
Advanced Imaging: The development of fluorescently tagged versions of this compound derivatives will enable real-time visualization of their uptake, distribution, and accumulation within living cells using techniques like confocal microscopy. mdpi.com This can provide crucial clues about their site of action; for instance, accumulation at the cell periphery might suggest an effect on the cell wall or membrane. mdpi.com
Systems Biology Approaches: Employing "omics" technologies such as proteomics and metabolomics will allow researchers to obtain an unbiased, system-wide view of the cellular changes induced by a compound, potentially revealing unexpected mechanisms of action or off-target effects.
Exploration of Novel Applications in Materials Science and Chemical Biology
The unique chemical structure of this compound makes it a versatile building block for applications beyond medicine.
In materials science , the hydroxyl and carboxylic acid groups are excellent coordinating ligands for metal ions. This opens up possibilities for its use in:
Metal-Organic Frameworks (MOFs): The compound can serve as an organic linker to construct porous, crystalline MOFs. rsc.org The functional groups can either be part of the framework's structure or be designed to remain uncoordinated, providing reactive sites for catalysis, gas storage, or the selective adsorption of pollutants from water. rsc.org
Optoelectronic Materials: Quinoline derivatives are being increasingly studied for their potential in optoelectronics. ankara.edu.tr Future work could explore the synthesis of polymers or small molecules derived from this compound for use in organic light-emitting diodes (OLEDs), sensors, or organic semiconductors. ankara.edu.tr
In chemical biology , the inherent properties of the hydroxyquinoline scaffold can be exploited to create sophisticated molecular tools:
Fluorescent Probes and Sensors: The 8-hydroxyquinoline (B1678124) core is a well-known fluorophore and metal chelator. nih.govnih.gov Derivatives of this compound could be engineered into highly sensitive and selective fluorescent sensors for detecting specific metal ions, such as Mg²⁺ or Zn²⁺, in living cells, helping to unravel their roles in cellular homeostasis. nih.govresearchgate.net
Mechanism-of-Action Probes: A derivative can be designed to be intrinsically fluorescent, serving as a probe to study its own biological activity. mdpi.com By tracking its location within a cell, researchers can gain direct insight into its cellular targets and mechanism of action. mdpi.com
Integration of Advanced Computational Techniques with Experimental Studies
The synergy between computational and experimental chemistry will be a driving force in the future development of this compound and its derivatives. While molecular docking and Density Functional Theory (DFT) are already standard tools for predicting binding modes and analyzing electronic structures, the next wave of innovation will come from more advanced computational methods. ankara.edu.trmdpi.comnih.gov
Future research will increasingly integrate:
Machine Learning (ML) and Deep Learning: ML models, trained on large chemical datasets, can rapidly predict the bioactivity, toxicity, and physicochemical properties of virtual compounds with remarkable accuracy. nih.govrepcomseet.org This will accelerate the process of virtual screening, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.netrsc.org ML can also be used to predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a derivative interacts with its biological target over time, revealing the stability of the binding complex and the role of conformational changes—insights that are inaccessible from static docking models. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a highly accurate quantum mechanical description of the chemistry occurring within an enzyme's active site while treating the rest of the protein with less computationally expensive molecular mechanics, providing a detailed understanding of enzymatic reaction mechanisms.
This integrated "in silico-in vitro-in vivo" approach, where computational predictions guide experimental design and experimental results are used to refine computational models, will create a powerful feedback loop, dramatically accelerating the discovery and optimization of new molecules based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 5-Hydroxy-6-quinolinecarboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis of quinolinecarboxylic acid derivatives often employs classical protocols such as the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) . For 5-hydroxy-6-substituted analogs, functional group protection (e.g., methoxy or acetyl groups) may be required to prevent undesired side reactions. Reaction optimization typically includes:
- Temperature control (e.g., reflux in ethanol or methanol).
- Catalyst screening (e.g., triethylamine for acylation steps) .
- Purification methods (e.g., recrystallization or column chromatography).
Industrial-scale synthesis may use continuous flow reactors for improved efficiency .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- Spectroscopic techniques :
- NMR (1H/13C) to verify substituent positions and aromatic proton coupling patterns.
- Mass spectrometry (MS) for molecular weight validation (e.g., [M+H]+ ion).
- X-ray crystallography for absolute stereochemical determination (if applicable).
- Chromatographic purity analysis (HPLC/GC) to confirm ≥95% purity .
Reference data from PubChem or NIST Standard Reference Database (e.g., InChIKey, SMILES) provide cross-validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Key safety measures include:
- Personal protective equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Storage : Keep in sealed containers in dry, ventilated areas; avoid ignition sources .
- Emergency procedures : Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinolinecarboxylic acid derivatives?
Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) require:
- Standardized assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity) across studies .
- Structural analogs comparison : Test derivatives with incremental modifications (e.g., 6-methoxy vs. 6-hydroxy groups) to isolate functional group contributions .
- Meta-analysis : Systematically review literature with criteria like the PRISMA framework, as outlined in , to identify methodological biases .
Q. What strategies optimize the regioselectivity of quinoline ring functionalization during synthesis?
Methodological Answer: Regioselective modification of the quinoline core can be achieved via:
- Directed ortho-metalation : Use directing groups (e.g., methoxy at position 6) to guide electrophilic substitution .
- Protection/deprotection cycles : Temporarily block reactive sites (e.g., hydroxyl groups with acetyl) to prioritize carboxylation at position 6 .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts .
Q. How do computational methods aid in predicting the reactivity of this compound?
Methodological Answer: Computational tools like DFT (Density Functional Theory) provide insights into:
- Electrophilic Fukui indices : Identify reactive sites on the quinoline ring .
- Solvent effects : Simulate polarity impacts on reaction pathways (e.g., ethanol vs. DMF) .
- Transition state modeling : Predict activation energies for carboxylation or hydroxylation steps .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Cross-reference authoritative databases : Compare NMR/MS data with NIST or PubChem entries .
- Reproduce experiments : Validate spectral results under identical conditions (solvent, temperature, concentration).
- Collaborative verification : Share raw data with third-party labs for independent confirmation.
Methodological Tables
Q. Table 1. Synthetic Routes for Quinolinecarboxylic Acid Derivatives
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pfitzinger Reaction | Isatin, phenylacetic acid, NaOAc | 60-75 | |
| Friedländer Synthesis | 2-aminobenzaldehyde, ketone, H2SO4 | 50-65 | |
| Transition Metal Catalysis | Pd(OAc)2, ligand, CO atmosphere | 70-85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
